3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide
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Overview
Description
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the benzene ring, a methoxy group attached to the phenyl ring, and an ethyl linkage connecting the benzamide moiety to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of more efficient catalysts and greener solvents can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: It is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability. The methoxy group can also play a role in the compound’s pharmacokinetics by affecting its solubility and membrane permeability.
Comparison with Similar Compounds
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide can be compared with other benzamide derivatives:
3,5-difluoro-N-[2-(4-hydroxyphenyl)ethyl]benzamide: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
3,5-difluoro-N-[2-(4-chlorophenyl)ethyl]benzamide: Contains a chlorine atom instead of a methoxy group, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2/c1-21-15-4-2-11(3-5-15)6-7-19-16(20)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEITULDYPHDYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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